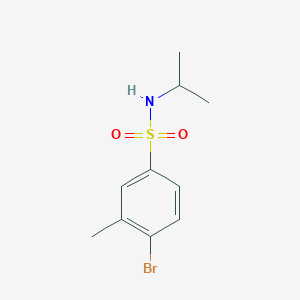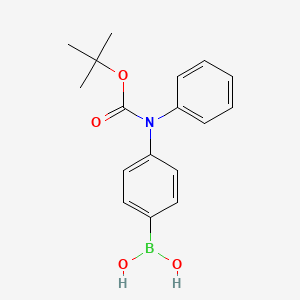
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid
描述
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a phenyl group substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:
- Dissolve 4-aminophenylboronic acid in a suitable solvent such as methanol.
- Add a base, such as sodium carbonate, to the solution to deprotonate the amino group.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic acid group under acidic or basic conditions.
Oxidation: Conversion of the boronic acid to the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium carbonate or potassium hydroxide, used to deprotonate the amino group or facilitate protodeboronation.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions .
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
科学研究应用
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.
Material Science: Utilized in the synthesis of advanced materials and polymers.
Catalysis: Acts as a ligand in coordination chemistry and catalysis .
作用机制
The mechanism of action of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the amino group during the reaction, preventing unwanted side reactions .
相似化合物的比较
Similar Compounds
4-Aminophenylboronic Acid: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.
Phenylboronic Acid: Does not contain an amino group, limiting its versatility in certain reactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of an amino group, leading to different reactivity and applications
Uniqueness
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .
属性
IUPAC Name |
[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUPRJBSHHRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675108 | |
| Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-67-2 | |
| Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


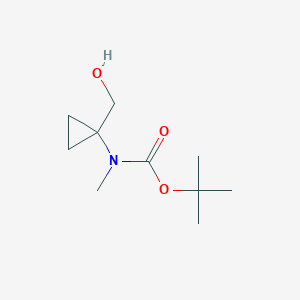

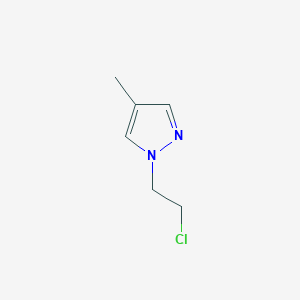

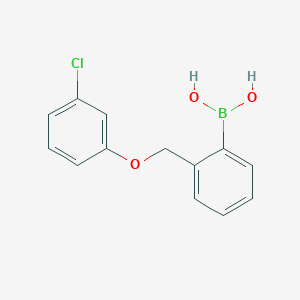

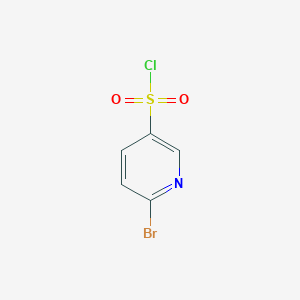
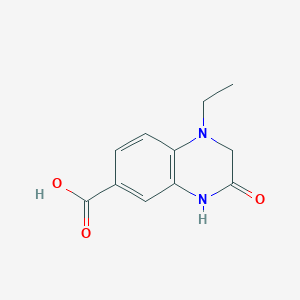
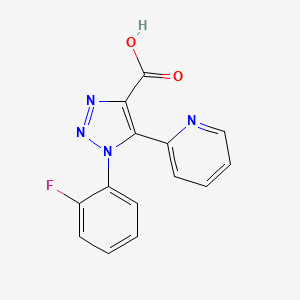
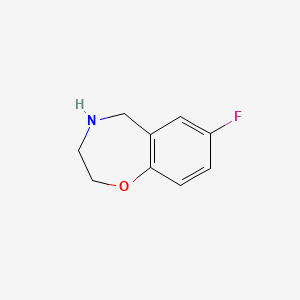
![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)
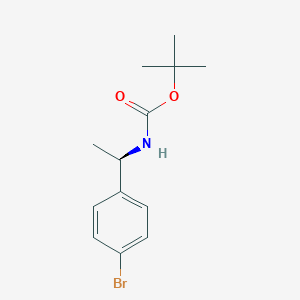
![3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B1522650.png)
